An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data and established scientific principles.
Introduction: A Versatile Synthetic Building Block
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS No. 192323-12-9) is a bifunctional organic compound that has garnered significant interest as a versatile building block, particularly in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, both attached to a methoxy-substituted benzene ring. This unique arrangement allows for sequential and site-selective reactions, making it a valuable scaffold in medicinal chemistry for the construction of novel molecular entities.[2] The presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride and ester groups creates a distinct electronic profile on the aromatic ring, influencing its reactivity in further synthetic transformations.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical reactions and its handling requirements. The key identifiers and physical characteristics of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate are summarized below.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 192323-12-9 | [3][4][5] |
| Molecular Formula | C₉H₉ClO₅S | [3][4][5] |
| Molecular Weight | 264.68 g/mol | [3][4][5] |
| MDL Number | MFCD03407355 | [3] |
Physical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Melting Point | 126 °C | [6] |
| Boiling Point | 394.0 ± 32.0 °C (Predicted) | [6] |
| InChI Key | FKAIQWMEWVOGDP-UHFFFAOYSA-N | [3][7] |
| SMILES String | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | [3][7] |
Chemical Structure
The structure of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate is foundational to its reactivity.
Caption: Chemical Structure of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate.
Synthesis and Purification
The synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate typically involves the chlorosulfonation of a substituted benzoic acid precursor. A common and logical pathway proceeds from 3-hydroxy-4-methoxybenzoic acid methyl ester, which is readily available.
Synthetic Workflow
The process involves two primary transformations: the esterification of the carboxylic acid and the subsequent chlorosulfonation of the aromatic ring. The methoxy group at position 4 directs the incoming chlorosulfonyl group primarily to the ortho position (position 3), driven by its electron-donating nature.
Sources
- 1. Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9 [sigmaaldrich.com]
- 4. METHYL 3-(CHLOROSULFONYL)-4-METHOXYBENZOATE | 192323-12-9 [chemicalbook.com]
- 5. METHYL 3-(CHLOROSULFONYL)-4-METHOXYBENZOATE CAS#: 192323-12-9 [m.chemicalbook.com]
- 6. METHYL 3-(CHLOROSULFONYL)-4-METHOXYBENZOATE | 192323-12-9 [amp.chemicalbook.com]
- 7. PubChemLite - Methyl 3-(chlorosulfonyl)-4-methoxybenzoate (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]

